molecular formula C19H22ClN5O2 B2572015 N1-(2-chlorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1234849-12-7

N1-(2-chlorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2572015
CAS No.: 1234849-12-7
M. Wt: 387.87
InChI Key: CXJCAJCJZCVJNP-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a chlorobenzyl group, a pyrimidinyl-piperidinyl moiety, and an oxalamide linkage. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorobenzyl Intermediate: The synthesis begins with the chlorination of benzyl alcohol to form 2-chlorobenzyl chloride.

    Pyrimidinyl-Piperidinyl Intermediate: Separately, the pyrimidin-2-yl group is introduced to piperidine through a nucleophilic substitution reaction.

    Coupling Reaction: The 2-chlorobenzyl chloride is then reacted with the pyrimidinyl-piperidinyl intermediate in the presence of a base to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, such as amines or ethers.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-chlorobenzyl)-N2-(pyridin-4-ylmethyl)oxalamide
  • N1-(2-chlorobenzyl)-N2-((1-(pyrimidin-4-yl)piperidin-4-yl)methyl)oxalamide
  • N1-(2-chlorobenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide

Uniqueness

N1-(2-chlorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c20-16-5-2-1-4-15(16)13-24-18(27)17(26)23-12-14-6-10-25(11-7-14)19-21-8-3-9-22-19/h1-5,8-9,14H,6-7,10-13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJCAJCJZCVJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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